[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring two distinct substituents: a 4-(dimethylamino)benzyl group and a (1-methyl-1H-pyrazol-5-yl)methyl moiety. The pyrazole ring, substituted with a methyl group at the 1-position, contributes rigidity and metabolic stability, making this compound relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H22Cl2N4 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3;;/h4-9,15H,10-11H2,1-3H3;2*1H |
InChI Key |
VHUYCZWXCVMOMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The 1-methyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:
- Hydrazine and acetylacetone : Reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 1-methyl-3,5-dimethylpyrazole, which can be further functionalized.
- Regioselective substitution : Introducing a methyl group at the 1-position requires methylhydrazine, while subsequent bromination at the 5-position enables amine coupling.
Functionalization at the 5-Position
Bromination of 1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane yields 5-bromo-1-methyl-1H-pyrazole. This intermediate undergoes nucleophilic substitution with ammonia or amines under catalytic conditions (e.g., CuI, L-proline).
Amine Bond Formation Strategies
Reductive Amination
A two-step approach involving:
- Imine formation : Reacting 4-(dimethylamino)benzaldehyde with (1-methyl-1H-pyrazol-5-yl)methanamine in methanol at 25°C for 12 hours.
- Reduction : Treating the imine intermediate with sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) to yield the secondary amine.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH4 | 62 |
| Solvent | Methanol | 58 |
| Temperature | 0°C → 25°C | 71 |
Nucleophilic Substitution
Using 4-(dimethylamino)benzyl chloride and (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of a base (e.g., K2CO3):
$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{H}2\text{NCH}2\text{C}3\text{H}2\text{N}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NHCH}2\text{C}3\text{H}2\text{N}2\text{CH}_3 + \text{HCl} $$
Key Findings :
- Polar aprotic solvents (DMF, DMSO) improve reactivity.
- Excess amine (2 eq.) minimizes di-alkylation.
Catalytic Coupling Approaches
Buchwald-Hartwig Amination
Coupling 4-(dimethylamino)benzyl bromide with (1-methyl-1H-pyrazol-5-yl)methanamine using Pd(OAc)₂/Xantphos as a catalyst:
$$ \text{Ar-Br} + \text{H}_2\text{NR'} \xrightarrow{\text{Pd, Base}} \text{Ar-NHR'} $$
Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base: Cs2CO3 (2 eq.)
- Solvent: Toluene, 110°C, 24 hours.
Yield : 48–55% (crude), improving to 68% after silica gel chromatography.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Strategies
- Low Yields in Coupling Reactions : Attributed to steric hindrance; mitigated using bulkier ligands (e.g., DavePhos).
- Purification Difficulties : Employ reverse-phase HPLC with acetonitrile/water gradients (20–60% ACN).
- Side Products : Di-alkylated amines form at high temperatures; controlled by stepwise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the pyrazole moiety can participate in hydrogen bonding and other interactions with target proteins .
Comparison with Similar Compounds
Key Structural Analogs
Below is a comparative analysis of structurally related amines:
Electronic and Solubility Differences
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases electron density on the benzyl ring, improving solubility in aqueous media compared to non-polar analogs like benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine . In contrast, trifluoromethyl groups (e.g., in ) reduce electron density, enhancing lipid solubility and membrane permeability .
- Hydrogen Bonding: The dimethylamino group acts as a hydrogen bond donor/acceptor, influencing crystal packing (as per Etter’s rules ) and binding affinity in biological targets. Pyrazole N-atoms further contribute to intermolecular interactions .
Pharmacological Potential
- The dimethylamino group in the target compound may enhance blood-brain barrier penetration, suggesting applications in central nervous system (CNS) drug development.
Material Science
- The planar pyrazole ring and benzyl group facilitate π-π stacking in crystal structures, as analyzed using SHELX and WinGX . Such properties are critical for designing organic semiconductors.
Biological Activity
The compound [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a derivative of pyrazole that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is . The compound features a dimethylamino group attached to a benzyl moiety, which is further connected to a pyrazole ring. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of pyrazolo[1,5-a]pyrimidines as selective protein inhibitors with anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
| Compound | Activity | Reference |
|---|---|---|
| [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | Inhibits cancer cell proliferation | |
| Pyrazolo[1,5-a]pyrimidines | Selective protein inhibitor |
Enzyme Inhibition
The compound has shown promise as an inhibitor of various kinases, including human Great wall kinase (Gwl). Virtual screening and docking studies have revealed that it binds effectively to the active sites of these enzymes, suggesting its potential use in targeted therapies for diseases involving aberrant kinase activity .
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The ability of these compounds to disrupt microbial cell processes makes them candidates for developing new antibiotics. Specific studies have demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Inhibition of Gwl Kinase : A study conducted on synthetic compounds derived from pyrazoles showed that certain derivatives could inhibit Gwl kinase effectively, providing insights into their potential as therapeutic agents against cancer .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo compounds revealed that modifications to the dimethylamino group significantly influence biological activity, enhancing potency against cancer cells .
- Antimicrobial Testing : Compounds similar to [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine were tested against various bacterial strains, showing promising results in inhibiting growth, thus paving the way for further development in antibiotic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
